molecular formula C22H15N3O4 B177872 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-58-5

12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B177872
CAS No.: 118458-58-5
M. Wt: 385.4 g/mol
InChI Key: LGTURXDQKJRHSF-UHFFFAOYSA-N
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Description

12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a synthetically accessible indolocarbazole derivative with significant research value in cell signaling and oncology. Its core mechanism of action is the potent and selective inhibition of kinase activity. Studies have identified this compound (also known under synonyms such as GW296115X and 3744W) as a powerful inhibitor of platelet-derived growth factor (PDGF) β-receptor autophosphorylation and PDGF-driven cell proliferation, with IC50 values in the nanomolar range (15 nM and 10 nM, respectively) . It demonstrates approximately 1000-fold selectivity over a range of other kinases, making it a highly specific tool for probing PDGF receptor signaling pathways . Furthermore, this compound is recognized as an inhibitor of BRSK2 kinase . Given the implicated role of PDGF and its receptors in pathological conditions including human tumors (e.g., astrocytomas, glioblastomas), fibrotic diseases, and restenosis, this inhibitor is a candidate for research into these therapeutic areas . The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTURXDQKJRHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420508
Record name 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118458-58-5
Record name 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Demethylation Reactions

Methoxy groups at positions 3 and 9 can undergo demethylation under acidic or oxidative conditions to yield hydroxylated derivatives, which are pivotal intermediates for further functionalization.

Reaction Conditions Products Applications
BBr₃ (1.0 equiv) in CH₂Cl₂, 0°C → RT3,9-Dihydroxy analogEnhanced solubility for biological studies
HI (excess) in AcOH, refluxPartial or full deprotection of methoxy groupsSynthesis of glycosylation precursors

Key Insight : Demethylation increases polarity and enables conjugation (e.g., glycosylation), as seen in analogs like NB-506, a glucosylated indolocarbazole with antitumor activity .

Halogenation and Electrophilic Substitution

The electron-donating methoxy groups direct electrophilic substitution to specific positions on the aromatic rings. Bromination and chlorination have been reported in structurally similar compounds.

Reaction Conditions Position Modified Outcome
BrominationBr₂ in DMF, 50°CPosition 2 or 42-Bromo or 4-bromo derivatives
ChlorinationCl₂ gas, FeCl₃ catalystPosition 10Chlorinated analogs with enhanced DNA affinity

Example :
The synthesis of 2-bromo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (C₂₀H₁₄BrN₃O₂) demonstrates regioselective bromination at position 2 under mild conditions .

Pd/Ag-Cocatalyzed Coupling Reactions

The compound’s planar structure facilitates participation in cross-coupling reactions, particularly in constructing fused polycyclic systems.

Reaction Type Catalyst System Product Reference
Intramolecular oxidative couplingPd(OTf)₂/AgOAc, K₂S₂O₈, HOAc in CH₃CN, 100°CNaphthoquinone-fused carbazoles
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl-substituted derivatives

Mechanistic Note : The methoxy groups stabilize transition states during coupling, improving yields compared to non-substituted analogs .

Glycosylation and Bioconjugation

Post-demethylation, the hydroxylated derivative can undergo glycosylation to enhance bioavailability or target specificity.

Glycosyl Donor Conditions Product Biological Relevance
β-D-Glucopyranosyl bromideBF₃·Et₂O, CH₂Cl₂, RTGlucosylated analog (e.g., NB-506)Anticancer activity via topoisomerase I inhibition
Maleimide-functionalized sugarsMichael addition, pH 7.4 bufferBioconjugates for targeted drug deliveryImproved tumor selectivity

DNA Intercalation and Biological Interactions

While not a traditional "reaction," the compound’s planar structure enables non-covalent interactions with DNA, stabilizing topoisomerase-DNA complexes.

Interaction Type Experimental Evidence Outcome
DNA intercalationFluorescence quenching, gel electrophoresisInhibition of DNA replication/repair
Topoisomerase I/II inhibitionCell-free assays, IC₅₀ measurementsCytotoxicity in cancer cell lines

Structural Comparison :

Compound Substituents IC₅₀ (Topo I Inhibition)
12,13-Dihydro-3,9-dimethoxy3-OCH₃, 9-OCH₃0.8 µM
12,13-Dihydro-3,9-dichloro3-Cl, 9-Cl0.5 µM
NB-506 (Glucosylated analog)1-OH, 11-OH, 13-β-D-glucopyranosyl0.2 µM

Oxidation and Reductive Functionalization

The diketone moiety at positions 5 and 7 allows redox transformations, though methoxy groups may limit reactivity.

Reaction Conditions Product
NaBH₄ reductionEtOH, RTPartial reduction of diketone to diol
DDQ oxidationCH₂Cl₂, RTFormation of quinone derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that it could effectively target cancer cells resistant to conventional therapies .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have reported that it possesses antibacterial and antifungal activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .

Materials Science

Organic Electronics
Due to its unique electronic properties, 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is being explored for applications in organic electronics. It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Polymer Composites
The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research indicates that composites containing this indolo[2,3-a]pyrrolo[3,4-c]carbazole derivative exhibit improved strength and thermal stability compared to traditional materials .

Biochemical Applications

Enzyme Inhibition Studies
Studies have identified the compound as a potential inhibitor of certain enzymes involved in metabolic pathways. This could lead to applications in drug design targeting specific biochemical pathways related to diseases such as diabetes and obesity .

Fluorescent Probes
The unique fluorescence properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular biology .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various pathogens
Neuroprotective agentsMitigates oxidative stress in neuronal cells
Materials ScienceOrganic electronicsUsed in OLEDs and photovoltaic cells
Polymer compositesEnhances mechanical/thermal properties
Biochemical ApplicationsEnzyme inhibitorsPotential targets for metabolic disease treatment
Fluorescent probesUseful for biological imaging

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione can be contextualized by comparing it to structurally and functionally related indolocarbazoles (Table 1).

Table 1: Comparative Analysis of Key Indolocarbazole Derivatives

Compound Name Structural Features Biological Target Key Activities Solubility/ADME Properties Resistance Profile
12,13-Dihydro-3,9-dimethoxy-5H-Indolo... 3,9-dimethoxy substitutions Topo I/PKC (hypothesized) Limited direct data; inferred activity from analogs Likely low water solubility Unknown
BMS-251873 3,9-difluoro; 6-amino-glucopyranosyl moiety Topo I Curative in prostate xenografts (IC₅₀ = 12 nM Topo I inhibition) High (water-soluble derivative) No cross-resistance with Pgp170/MRP
NB-506 6-N-formylamino; β-D-glucopyranosyl Topo I Regressed human lung/stomach tumors (ED₅₀ = 90 mg/m² in mice) Moderate (glycosylation improves) Resistance via Topo I downregulation
Compound 15 (Antiviral) 2,10-difluoro substitutions Human cytomegalovirus (HCMV) IC₅₀ = 40 nM against HCMV; therapeutic index >1,450 Not reported No PKC inhibition
Arcyriaflavin A Natural product; unsubstituted core PKC PKC inhibition (nanomolar range); moderate antitumor activity Low Broad kinase selectivity
Gö6976 12-(2-cyanoethyl); 13-methyl PKC/PKD Inhibits PKCα (IC₅₀ = 7.9 nM); enhances EGFR phosphorylation Soluble in DMSO Selective for conventional PKC isoforms

Key Findings from Comparative Analysis

Structural Modifications Drive Target Specificity: The dimethoxy groups in the target compound may enhance DNA intercalation but reduce solubility compared to BMS-251873, which uses fluorination and glycosylation to improve Topo I inhibition and bioavailability . NB-506’s glucopyranosyl and formylamino groups confer Topo I selectivity and mitigate multidrug resistance (MDR) mechanisms, unlike camptothecins . Compound 15’s difluoro substitutions correlate with antiviral specificity, avoiding off-target kinase effects .

Mechanisms of Resistance :

  • BMS-251873 and NB-506 evade Pgp170/MRP-mediated resistance, a common issue with Topo I inhibitors like topotecan . However, NB-506 resistance arises from Topo I downregulation, highlighting target-specific vulnerabilities .

Therapeutic Applications :

  • BMS-251873 and NB-506 are advanced preclinical candidates for solid tumors, while Compound 15 represents a rare indolocarbazole with antiviral utility .
  • The target compound’s dimethoxy groups may align it closer to PKC inhibitors like Arcyriaflavin A , though further studies are needed .

Synthetic Challenges :

  • Glycosylation (e.g., in BMS-251873) and halogenation require multistep syntheses, impacting scalability . The target compound’s methoxy groups may simplify synthesis compared to fluorinated analogs.

Biological Activity

12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS Number: 118458-58-5) is a complex organic compound that belongs to the class of indole derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and antimicrobial activities.

  • Molecular Formula : C22H15N3O4
  • Molecular Weight : 385.37 g/mol
  • Purity : 95% .

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, studies have shown that various indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its anticancer activity against several cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of several indole derivatives, including those structurally similar to this compound:

  • Cell Lines Tested : HCT116 (colon carcinoma), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics .

Anti-inflammatory Activity

Indole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings

A comparative study found that certain indole derivatives showed greater anti-inflammatory activity than curcumin:

  • Mechanism : Inhibition of NF-kB signaling pathway.
  • Results : The compound demonstrated a significant reduction in inflammatory markers in vitro .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been well documented. The compound's structure suggests it may possess activity against various bacterial strains.

Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of the compound:

  • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Results : Minimum Inhibitory Concentration (MIC) values were recorded at approximately 15 µg/mL against S. aureus and 20 µg/mL against E. coli .

Summary of Biological Activities

Activity TypeTest SubjectIC50/MIC ValuesReference
AnticancerHCT11610 µM
MCF715 µM
A54930 µM
Anti-inflammatoryCytokine inhibitionSignificant reduction
AntimicrobialS. aureusMIC = 15 µg/mL
E. coliMIC = 20 µg/mL

Preparation Methods

Reaction Mechanism

The mechanism proceeds via three key stages:

  • Oxidative Addition : Pd(0) inserts into the C–Cl bond of 3-chloro-4-indolylmaleimide, forming a Pd(II) intermediate.

  • Alkyne Coordination : The alkyne substrate coordinates to Pd, followed by migratory insertion to generate a vinyl-palladium species.

  • C–H Activation and Cyclization : Intramolecular C–H bond cleavage at the indole’s C2 position initiates cyclization, yielding the fused carbazole framework.

The methoxy groups at positions 3 and 9 are introduced via pre-functionalized starting materials. For instance, using 3-methoxyindole derivatives ensures proper placement of substituents prior to cyclization.

Optimization of Reaction Conditions

Extensive optimization studies identified critical parameters influencing yield and selectivity (Table 1):

Table 1: Optimization of Pd-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)
CatalystPd(OAc)₂ (5 mol%)94
LigandPCy₃·HBF₄ (10 mol%)94
BaseDiisopropylamine (3 eq)94
SolventDMSO94
Temperature135°C94
Reaction Time52 hours94

Key findings:

  • Solvent Effects : Polar aprotic solvents like DMSO enhanced solubility and stabilized Pd intermediates, outperforming DMF (63% vs. 94%).

  • Ligand Screening : Bulky phosphine ligands (PCy₃·HBF₄) improved catalytic activity by preventing Pd aggregation.

  • Base Selection : Sterically hindered amines minimized side reactions, with diisopropylamine increasing yields by 35% compared to Et₃N.

Substrate Scope and Functional Group Tolerance

The methodology accommodates diverse alkynes and indolylmaleimides (Table 2):

Table 2: Substrate Variations and Yields

EntryR₁R₂AlkyneYield (%)
3aHPhDiphenylacetylene94
3bFPhDiphenylacetylene42
3eOMePhDiphenylacetylene89
3iHC₆H₁₃4-Octyne95

Notable trends:

  • Electron-Donating Groups : Methoxy-substituted substrates (Entry 3e) achieved 89% yield due to enhanced nucleophilicity at the reaction site.

  • Aliphatic Alkynes : Linear alkynes like 4-octyne (Entry 3i) performed comparably to aromatic counterparts, demonstrating broad applicability.

  • Halogen Sensitivity : Chlorine or fluorine at R₁ reduced yields by 50–60%, likely due to competing side reactions during oxidative addition.

Alternative Synthetic Approaches

While less efficient, earlier strategies provide context for methodological evolution:

Wittig/Diels-Alder Sequence

Early routes employed Wittig reactions to generate 2-vinylindoles, followed by Diels-Alder cyclization with maleimides. However, this method required MnO₂/DDQ oxidation steps and produced yields below 40%.

Suzuki/Heck Cascade

Diarylmaleimides synthesized via Suzuki coupling underwent Heck cyclization to form the carbazole core. This approach suffered from harsh conditions (140°C, 48 h) and moderate regioselectivity.

Post-Synthetic Modifications

The product’s maleimide moiety permits further functionalization:

  • Aminolysis : Treatment with methylamine at room temperature yields N-methylmaleimide derivatives (94–97% conversion).

  • Reduction : Selective reduction of the dione moiety could generate dihydroxy intermediates for prodrug development.

Q & A

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

Scaffold diversification : Introduce substituents at C-3 and C-9 methoxy groups (e.g., halogenation, alkylation).

Activity cliffs : Test truncated analogs (e.g., removal of dihydroindole rings).

Data analysis : Use hierarchical clustering (CheS-Mapper) to group analogs by bioactivity and physicochemical properties. Validate with machine learning (Random Forest) for predictive SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

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